molecular formula C10H8ClN5O3 B5377542 [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate

Cat. No.: B5377542
M. Wt: 281.65 g/mol
InChI Key: YALSIULNZSVFFZ-UHFFFAOYSA-N
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Description

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a chlorobenzoate moiety

Properties

IUPAC Name

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O3/c11-6-3-1-5(2-4-6)10(17)18-15-8(12)7-9(13)16-19-14-7/h1-4H,(H2,12,15)(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALSIULNZSVFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(C2=NON=C2N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(\C2=NON=C2N)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with cyanogen bromide to yield 4-chlorobenzohydrazonoyl bromide. The final step involves the reaction of this intermediate with 4-amino-1,2,5-oxadiazole under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorobenzoate moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-chlorobenzoate is unique due to its combination of an oxadiazole ring and a chlorobenzoate moiety. This structure imparts specific chemical and biological properties that are not observed in similar compounds .

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